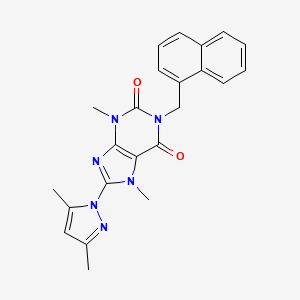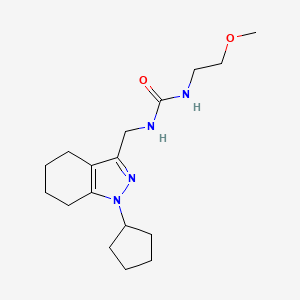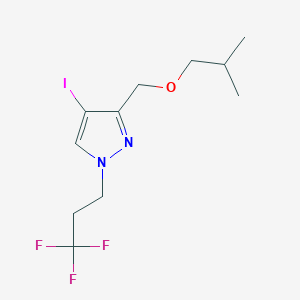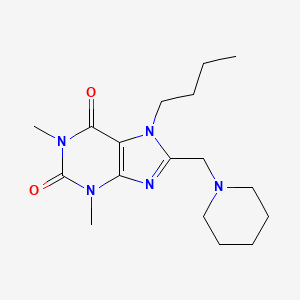
3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile” is a complex organic molecule. It contains a fluorophenyl group, a thiazepane ring (a seven-membered ring containing one nitrogen and one sulfur atom), and a benzonitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
Again, without specific data, it’s difficult to provide a detailed molecular structure analysis. The molecule’s shape and properties would be heavily influenced by the thiazepane ring and the attached groups. The fluorine atom on the phenyl group would likely be an important site of reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiazepane ring, the fluorophenyl group, and the benzonitrile group. The nitrile group could undergo reactions such as hydrolysis, reduction, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and could influence its boiling and melting points .科学的研究の応用
Metabolism and Pharmacokinetics
The study of novel compounds, including those with complex structures similar to 3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile, often involves detailed analysis of their metabolism and pharmacokinetics in humans. For instance, research on compounds like SB-649868, which shares structural similarities with the specified chemical, illustrates how these entities are metabolized and eliminated from the body. This particular compound, developed as an orexin receptor antagonist for insomnia treatment, shows extensive metabolism with principal elimination via feces, highlighting the importance of understanding the metabolic pathways of novel therapeutic agents for optimizing their pharmacological profiles and safety (Renzulli et al., 2011).
Radioligand Development for PET Imaging
Another significant area of research application is the development of radioligands for positron emission tomography (PET) imaging, aiding in the visualization and quantification of specific receptors or enzymes in the human brain and other organs. Compounds like 18F-SP203 serve as radioligands for metabotropic glutamate subtype 5 (mGluR5) receptors, demonstrating the potential of using structurally complex molecules for imaging studies. This research provides insights into the distribution and density of specific receptors, contributing to our understanding of various neurological conditions and the development of targeted therapies (Brown et al., 2008).
Environmental and Health Monitoring
Research on environmental chemicals, including those structurally related to 3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile, often focuses on their presence in various matrices and potential health effects. Studies on the urinary excretion of non-persistent environmental chemicals provide valuable information on human exposure levels, contributing to risk assessment and regulatory policies aimed at protecting public health (Frederiksen et al., 2014).
Diagnostic Applications in Neurology
The utilization of specific compounds in the diagnosis and monitoring of neurological disorders is another critical area of research. For example, radioligands that bind to certain receptors in the brain can be used in PET imaging to identify and quantify pathological changes associated with diseases like Alzheimer's and epilepsy. This research aids in the early diagnosis of neurological conditions, monitoring disease progression, and evaluating the efficacy of therapeutic interventions (Kadir et al., 2012; Savic et al., 1993).
作用機序
特性
IUPAC Name |
3-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-17-7-2-1-6-16(17)18-8-9-22(10-11-26(18,24)25)19(23)15-5-3-4-14(12-15)13-21/h1-7,12,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZPFRBYIFVIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Benzothiazol-6-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2603945.png)


![5-Bromo-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2603951.png)



![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B2603956.png)

![N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2603959.png)
![3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2603960.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603962.png)